Mercury succinate

Description

Historical and Current Trajectories in Academic Inquiry on Mercury SuccinateThe historical trajectory of mercury succinate (B1194679) in academic research is not as extensively documented as other mercury compounds. Its primary mentions in recent literature often relate to its role as a catalyst or as a component in industrial formulations rather than as a subject of fundamental chemical investigation. For instance, mercury succinate has been identified as a catalyst used to accelerate urethanization reactions in the production of polyurethane prepolymers.researchgate.netIt is also listed among various mercury compounds imported by paint companies. In the context of synthesis, IR spectroscopic studies examining the formation of mercury oxide nanostructures have noted peaks attributed to the stretching vibrations of Hg-O in this compound and C=O groups complexed with mercury, suggesting its potential involvement or formation during specific reaction pathways involving succinic acid and mercury precursors. However, detailed studies focusing on the synthesis, precise structural characterization (e.g., X-ray crystallography, detailed NMR or IR assignments), solubility, thermal stability, or specific reactivity profiles of isolated this compound are not widely available in the public domain. Consequently, comprehensive research findings and data tables for this compound cannot be presented at this time.

Compound Names Mentioned:

| Compound Name | CAS Number |

|---|---|

| This compound | 589-65-1 |

| Succinic acid | 110-15-6 |

| Mercury(II) oxide | 21908-53-2 |

| Mercury(II) chloride | 7487-94-7 |

| Mercury(I) chloride (Calomel) | 10112-91-1 |

| Dimethylmercury | 593-74-8 |

| Phenylmercury acetate (B1210297) | 104-34-7 |

| Phenylthis compound | 104-34-7 |

| Di(phenylmercury) dodecylsuccinate | N/A |

| Mercuric chloride ammoniated | N/A |

| Mercury bichloride | 7487-94-7 |

| Mercury ammoniated antiseptic | N/A |

| Mercury fulminate | 624-76-0 |

| Mercury metal | 7439-97-6 |

| Mercury sulfate | 7783-35-9 |

| Mercury telluride | 12068-90-5 |

| Mercury dicyanide | 592-04-1 |

| Mercury acetate | 1600-30-2 |

| Dipotassium tetracyanomercurate | 591-89-9 |

| Tin octoate | N/A |

| Dibutyltin dilaurate | 683-18-1 |

| Lead octoate | N/A |

| DMSA (Dimercaptosuccinic acid) | 474-56-6 |

| Succimer | 474-56-6 |

| Copper(II) succinate | 3375-28-4 |

| Silver succinate | 15554-70-0 |

| Boron succinate | N/A |

| Iron(II) sulfate | 7720-78-7 |

| Iron(III) complexes | N/A |

| Zinc(II) complexes | N/A |

| Cobalt(II) succinate | 5450-81-7 |

| Nickel(II) succinate | 15078-79-0 |

| Cadmium(II) nitrate (B79036) | 10325-94-7 |

| 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) | 1478-70-2 |

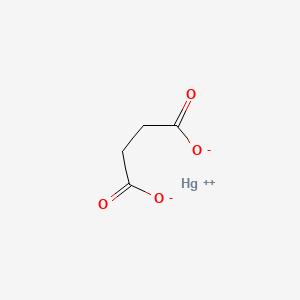

Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioate;mercury(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Hg/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCFIGQQFXLXCB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Hg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4HgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207638 | |

| Record name | Mercury succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-65-1 | |

| Record name | Mercury succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reaction Pathways of Mercury Succinate

Synthesis of Mercury(I) Succinate (B1194679)

Mercury(I) succinate, featuring the Hg₂²⁺ ion, is less commonly documented than mercury(II) succinate. Its synthesis primarily involves precipitation reactions from solutions containing mercury(I) ions.

The synthesis of mercury(I) succinate typically begins with soluble mercury(I) salts, such as mercury(I) nitrate (B79036) (Hg₂(NO₃)₂) or mercury(I) chloride (Hg₂Cl₂). These precursors are reacted with a soluble succinate salt, like sodium succinate (Na₂C₄H₄O₄), or succinic acid under carefully controlled pH conditions. The low solubility of mercury(I) succinate in aqueous media leads to its precipitation.

A representative precipitation reaction is: Hg₂(NO₃)₂(aq) + Na₂C₄H₄O₄(aq) → Hg₂C₄H₄O₄(s) + 2 NaNO₃(aq)

Research indicates that mercury(I) ions form stable complexes with dicarboxylates, including succinate, with a reported stability constant (LogK) of 13.5, highlighting a significant interaction between Hg₂²⁺ and the succinate ligand dovepress.com.

Synthetic Routes to Mercury(II) Succinate and its Complexes

Mercury(II) succinate (HgC₄H₄O₄) is more frequently encountered in chemical literature, often as a salt or a coordination compound. Its synthesis can be achieved through direct complexation or ligand exchange reactions.

Direct complexation involves reacting a mercury(II) salt, such as mercury(II) chloride (HgCl₂) or mercury(II) nitrate (Hg(NO₃)₂), with succinic acid or a succinate salt in an appropriate solvent. This reaction can yield mercury(II) succinate, which may exist as a salt or a complex depending on the reaction stoichiometry and conditions.

Studies have demonstrated the extraction of mercury(II) from succinate solutions using specific amine extractants, indicating the formation of mercury(II)-succinate species. The stoichiometry of these extracted species has been described as [(2-OAP H⁺)₂ Hg(Succinate)₂²⁻] in organic phases, suggesting the formation of ion pairs and complexes involving mercury(II) and succinate researchgate.net.

Ligand exchange reactions offer another synthetic pathway. In this method, a mercury(II) complex with a different ligand is reacted with succinate ions, causing the displacement of the original ligand and the formation of a mercury(II)-succinate complex.

The characterization of synthesized mercury(II) succinate and its complexes relies on a range of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify characteristic vibrational modes of the succinate ligand and its coordination to mercury. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides insights into the chemical environment of the succinate carbons and any alterations upon complexation lew.roresearchgate.net. Mass spectrometry is employed to confirm the molecular weight and fragmentation patterns of the synthesized compounds. X-ray diffraction is a definitive method for determining the solid-state structure, including coordination geometry and bonding, of mercury(II) complexes with organic ligands like succinate lew.roacs.orgtandfonline.commdpi.comiucr.org.

Research on the photoreduction of Hg(II) by succinic acid at pH 3 indicates the formation of Hg(0) via Hg(II)-succinic acid complexes, with reported reaction rates of 2.8 × 10³ M⁻¹ s⁻¹ under UV or visible light conditions mdpi.comnih.gov.

Solid-State Reactivity of Mercury Succinate

The solid-state reactivity of this compound is less extensively documented than its solution-phase chemistry. However, some investigations have explored reactions involving mercury(I) succinate in the solid state. For example, the reaction between mercury(I) succinate and iodine in the solid state has been reported, suggesting potential for solid-state transformations niscpr.res.in. Thermal decomposition studies are typical for metal carboxylates and would elucidate the thermal stability of mercury succinates and the nature of their decomposition products, such as mercury oxides or elemental mercury. Further research into the solid-state reactivity could investigate phase transitions, decomposition mechanisms, and reactions with other solid reagents.

Compound List

Succinic Acid (C₄H₆O₄)

Mercury(I) Succinate (Hg₂C₄H₄O₄)

Mercury(II) Succinate (HgC₄H₄O₄)

Mercury(I) Nitrate (Hg₂(NO₃)₂)

Mercury(II) Chloride (HgCl₂)

Mercury(I) Chloride (Hg₂Cl₂)

Sodium Succinate (Na₂C₄H₄O₄)

2-octylaminopyridine (2-OAP)

Iodine (I₂)

Coordination Chemistry and Complexation Dynamics of Mercury Succinate Systems

Ligand Binding and Stability of Mercury(I) and Mercury(II) Succinate (B1194679) Complexes

The stability and binding modes of mercury-succinate complexes are influenced by the oxidation state of mercury and the properties of the succinate ligand.

The formation constants (LogK) quantify the strength of the interaction between metal ions and ligands. Data available indicates distinct affinities for succinate by mercury(I) and mercury(II).

Mercury(I) Succinate Complexes: Mercury(I) ions form relatively stable complexes with dicarboxylate anions, including succinate. The formation constant for mercury(I) succinate complexes is reported as LogK = 13.5 cam.ac.ukdovepress.com. These complexes are noted to be stable against disproportionation into mercury(II) and elemental mercury dovepress.comacs.org.

Mercury(II) Succinate Complexes: While mercury(II) exhibits a strong affinity for ligands with soft donor atoms like sulfur, it also interacts with oxygen-donor ligands. Compared to monocarboxylates such as acetate (B1210297) (LogK = 23.2), mercury(II) binds less strongly to dicarboxylates like succinate dovepress.com. Specific quantitative formation constants (LogK values) for mercury(II)-succinate complexes are not widely reported in the surveyed literature, suggesting they may be less studied or less stable than mercury(I)-succinate complexes or complexes with stronger ligands.

Table 1: Formation Constants (LogK) for Mercury-Succinate Complexes

| Mercury Ion | Ligand | Formation Constant (LogK) | Reference |

| Mercury(I) | Succinate | 13.5 | cam.ac.ukdovepress.com |

| Mercury(II) | Succinate | Not specified | dovepress.com |

The coordination geometry around mercury ions is highly variable, ranging from linear (two-coordinate) to tetrahedral (four-coordinate) and higher, often with significant distortions nih.govmdpi.com. Succinate, as a dicarboxylate, can coordinate in various modes:

Succinate Coordination: Succinate can act as a bidentate ligand, coordinating through its two carboxylate oxygen atoms to a single metal center, or it can bridge two metal centers. It can also adopt monodentate coordination nih.govnih.gov. The conformation of the succinate anion, influenced by factors like hydrogen bonding, can affect its coordination geometry cambridge.orgcambridge.org.

Mercury(I) Coordination: Mercury(I) typically forms linear Hg-Hg bonds. Its coordination complexes in aqueous systems are fewer compared to Hg(II) dovepress.com. When forming complexes with ligands like succinate, the coordination often involves the carboxylate oxygens, maintaining the Hg-Hg bond dovepress.comacs.org.

Mercury(II) Coordination: Mercury(II) ions commonly exhibit distorted tetrahedral or see-saw geometries when coordinated by four ligands nih.govmdpi.com. Soft metal ions like Hg(II) show a preference for soft donor atoms, such as sulfur in thiols, over oxygen donors in carboxylates nih.gov. However, coordination with oxygen atoms of succinate is well-established in various metal-succinate complexes nih.govnih.gov.

While specific crystal structures or detailed computational studies focusing solely on mercury(I) or mercury(II) succinate complexes were not extensively detailed in the provided search results, the general principles of mercury and succinate coordination chemistry suggest that succinate would likely coordinate through its carboxylate groups, forming chelate or bridging structures depending on the mercury oxidation state and the presence of other ligands. Density Functional Theory (DFT) calculations are often employed to elucidate these coordination modes and geometries cambridge.orgnih.govresearchgate.netresearchgate.netrsc.orgmdpi.comresearchgate.net.

Mixed-Ligand Complexation of Mercury with Succinate and Auxiliary Ligands

The formation of mixed-ligand complexes, where mercury is bound to both succinate and one or more auxiliary ligands, is a possibility in complex chemical environments.

Direct structural analyses of mixed-ligand complexes specifically involving mercury, succinate, and an auxiliary ligand were not explicitly found in the provided search results. However, studies on other metal ions demonstrate the formation of such complexes. For instance, mixed-ligand complexes involving succinate with metals like Indium(III), Lead(II), and Cadmium(II) have been characterized, revealing various coordination arrangements researchgate.netias.ac.inacspublisher.comrrjournals.comsphinxsai.comasianpubs.org. These studies illustrate that succinate can coexist with other ligands (e.g., amino acids, imidazole) in the coordination sphere of a metal ion. In mercury systems, ternary complexes involving mercury, a thiol-containing ligand, and another ligand (like cysteine or glutathione) have been identified acs.orgnih.gov, highlighting the potential for mercury to form complex structures with multiple binding partners. The "Mercury" software is a common tool for visualizing and analyzing crystal structures, including complex coordination polymers and hydrates cam.ac.ukacs.orgcambridge.orgcambridge.orgmdpi.comnih.govresearchgate.net.

Spectroscopic techniques are vital for characterizing ligand-metal interactions in mixed-ligand complexes. While specific data for mercury-succinate mixed systems is limited, general spectroscopic signatures for metal complexation include:

UV-Visible Spectroscopy: Changes in UV-Vis spectra, such as shifts in absorption bands or the appearance of new bands (e.g., Ligand-to-Metal Charge Transfer - LMCT), indicate the formation of metal-ligand bonds mdpi.comsarpublication.comopenaccessjournals.comscience.gov.

Infrared (IR) Spectroscopy: IR spectroscopy reveals shifts in characteristic vibrational frequencies of functional groups upon coordination. For succinate, changes in the C=O stretching frequencies of the carboxylate groups are indicative of metal binding researchgate.netmdpi.comsarpublication.comresearchgate.netrsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques (¹H, ¹³C, ³¹P) provide detailed information about the solution structure, coordination environment, and electronic properties of complexes. Shifts in chemical shifts and coupling patterns can confirm the coordination of ligands to the metal center sarpublication.comopenaccessjournals.comscience.govrsc.org.

These techniques, when applied to hypothetical or experimentally synthesized mercury-succinate mixed-ligand complexes, would be used to confirm the coordination of both succinate and the auxiliary ligand to the mercury ion.

Sequestration and Exchange Reactions of Mercury by Succinate and Related Organic Ligands

Succinate can play a role in the sequestration or mobilization of mercury through complexation.

Sequestration: Extraction studies have demonstrated the ability to remove mercury(II) from succinate-containing solutions using specific amines, forming ion-pair complexes such as (2OAPH+)₂ Hg(Succinate)₂²⁻ researchgate.net. This suggests that succinate-bound mercury can be effectively sequestered under certain conditions.

Exchange Reactions: In biological and environmental contexts, mercury can undergo ligand exchange reactions. While studies on mercury-succinate exchange are not prominent, research on mercury's interaction with thiols (like DMSA, dimercaptosuccinic acid) and other ligands highlights the dynamic nature of mercury complexation. Mercury complexes with weaker ligands can be displaced by stronger ligands, influencing mercury's speciation and transport acspublisher.comresearchgate.netacs.orgacs.org. The relative binding affinities of succinate and other potential ligands would dictate the outcome of such exchange processes.

The study of mercury-succinate systems provides insight into the coordination chemistry of mercury with oxygen-donor ligands, complementing the extensive research on its interactions with sulfur-containing molecules. Further detailed structural and spectroscopic investigations into mixed-ligand systems involving mercury and succinate would enhance our understanding of mercury's behavior in complex environmental and biological matrices.

Compound List:

Mercury succinate

Mercury(I)

Mercury(II)

Succinate

Succinic acid

Acetate

Formate

Pyrophosphate

Ethylenediaminetetraacetic acid (EDTA)

Oxalate

Dimethylmalonate

Aniline

Cysteine

Glutathione (GSH)

Dimercaptosuccinic acid (DMSA)

Dimercaptopropanesulfonic acid (DMPS)

2-octylaminopyridine (2-OAP)

4-fluoro-2-cyanoaminothiophenolate (F-CAT)

Triphenylphosphine (PPh₃)

Imidazole

Serine

1,10-phenanthroline (B135089) (Phen)

Pyrazine

Competition for Mercury Binding Sites in Multi-ligand Environments

Mercury ions, especially Hg(I) and Hg(II), possess a strong affinity for a wide array of ligands, leading to the formation of various complexes in solution. Succinate, as a dicarboxylate, is capable of forming stable complexes with mercury. Research indicates that mercury(I) forms particularly stable complexes with dicarboxylates like succinate, with a reported stability constant (log K) of 13.5 dovepress.com. These Hg(I)-succinate complexes are noted for their stability against disproportionation into Hg(II) and elemental mercury caltech.educaltech.edu.

In natural aquatic and environmental systems, mercury ions are seldom encountered with only a single type of ligand. Instead, they are typically present in a complex matrix containing numerous ligands, including other organic molecules such as amino acids, thiols, and various carboxylates, as well as inorganic ions like chloride. In such multi-ligand environments, competition for mercury binding sites significantly influences mercury speciation, transformation, and bioavailability.

Ligand Affinity and Competition: Mercury(II), characterized as a soft acid, exhibits a substantially higher affinity for soft donor ligands, particularly thiolate (-SH) groups, compared to harder donor groups like carboxylates (-COO⁻) or amines (-NH₂) acs.orgnih.govnih.govmdpi.com. Stability constants for Hg(II)-thiolate complexes are often orders of magnitude greater than those for Hg(II)-carboxylate complexes acs.org. Consequently, in environments where both succinate and a thiol-containing ligand are present, the thiol ligand will preferentially bind to Hg(II), effectively outcompeting succinate for the metal ion acs.orgresearchgate.net.

Inorganic Ligand Influence: Inorganic ions, such as chloride, also play a critical role in competing for mercury binding. In many natural water bodies, chloride is a predominant anion and can form stable complexes with Hg(II). This complexation can alter Hg(II) speciation and potentially reduce its availability for complexation with organic ligands like succinate semanticscholar.org.

Succinate's Protonation State: The competitive capacity of succinate is also modulated by its protonation state, which is directly governed by the surrounding pH. At lower pH values, succinic acid exists in its protonated forms, exhibiting a diminished affinity for mercury compared to the deprotonated succinate dianion.

Understanding these competitive interactions is paramount, as the relative abundance and binding strengths of competing ligands collectively determine the extent to which succinate can effectively complex with mercury in complex environmental matrices.

Impact of Ionic Strength and pH on Complex Stability and Reactivity

The stability and reactivity of mercury-succinate complexes are demonstrably influenced by environmental factors such as pH and ionic strength. These parameters can alter the chemical milieu, affecting the protonation status of succinate, the speciation of mercury ions, and the activity coefficients of the involved species.

Impact of pH: pH exerts a direct influence on the protonation state of succinic acid. As a diprotic acid, succinic acid possesses two carboxylic acid groups. At low pH, both groups remain protonated, forming succinic acid. With an increase in pH, these carboxylate groups deprotonate, yielding the succinate dianion (C₄H₄O₄²⁻), which is the primary species that engages in complexation with metal ions. The stability of mercury-succinate complexes generally increases at pH levels where succinate exists predominantly in its dianionic form, as the negatively charged carboxylate groups offer more robust binding sites for the positively charged mercury ions semanticscholar.orgresearchgate.net. Studies focusing on Hg(II) speciation in natural waters highlight pH as a critical determinant, influencing the formation of species such as Hg(OH)₂(aq) and HgClOH(aq), which can either compete with or modify the speciation of Hg(II)-organic complexes semanticscholar.org.

The intricate interplay between pH and ionic strength collectively dictates the precise speciation and stability of mercury-succinate complexes across diverse aqueous systems.

Data Tables

| Mercury Species | Ligand | Stability Constant (log K) | Conditions (Temperature, Ionic Strength) | Reference |

| Hg(I) | Succinate | 13.5 | Not specified | dovepress.com |

| Hg(II) | Carboxylates (general) | 3.7 - 23.2 | Not specified | acs.orgacs.org |

Compound List

Mercury (Hg(I), Hg(II))

Succinate

Succinic acid

Chloride

Thiolates

Carboxylates

Imidazole

Acetate

EDTA (Ethylenediaminetetraacetic acid)

2-octylaminopyridine (2-OAP)

Advanced Analytical Techniques for Mercury Succinate Speciation and Research Quantification

Selective Extraction and Separation Methodologies for Mercury Succinate (B1194679)

The isolation of mercury succinate from complex sample matrices is a critical first step in its analysis. Selective extraction techniques are designed to efficiently separate the target analyte while minimizing interferences from other components.

Solvent Extraction Systems from Succinate Media

Solvent extraction is a widely employed technique for the separation and preconcentration of mercury from various media, including those containing succinate. High molecular weight amines, such as 2-octylaminopyridine (2-OAP), have proven to be effective extractants for mercury(II) from succinate solutions. In this system, the extraction process typically proceeds via an ion-pair formation mechanism. The stoichiometry of the extracted species is often a complex involving the protonated amine and the this compound anion. For instance, with 2-OAP, the extracted species has been identified as [(2OAPH+)2 Hg(Succinate)22−].

The choice of solvent is critical for achieving high extraction efficiency and good phase separation. While a range of organic solvents can be used, chloroform (B151607) is often preferred as a diluent for the extractant due to its performance. Other solvents such as kerosene, n-butanol, and carbon tetrachloride have also been investigated, but may offer lower extraction efficiencies.

Development and Validation of Optimized Extraction Parameters (pH, concentration)

The efficiency of the solvent extraction of mercury from a succinate medium is highly dependent on several key parameters, most notably pH and the concentration of the succinate and the extractant.

Effect of pH: The pH of the aqueous phase plays a pivotal role in the extraction process. The extraction of mercury(II) from a succinate medium typically shows a strong dependence on pH, with extraction efficiency increasing as the pH becomes more alkaline. For example, using 2-octylaminopyridine as the extractant, the extraction is minimal at a pH of 1 but becomes quantitative in the pH range of 8.3 to 10.0. This is attributed to the formation of the ion-pair complex being more favorable under these conditions. A pH of 9.5 is often maintained for optimal extraction.

Effect of Succinate Concentration: The concentration of the succinate in the aqueous phase also influences the extraction equilibrium. While the presence of succinate is necessary for the formation of the extractable mercury complex, excessively high concentrations can sometimes lead to the formation of non-extractable anionic species, thereby reducing the extraction efficiency. Therefore, an optimal concentration of sodium succinate is typically determined experimentally. For instance, a concentration of 0.007 M sodium succinate has been found to be effective in certain systems.

Effect of Extractant Concentration: The concentration of the extractant in the organic phase is another critical factor. The extraction efficiency generally increases with an increasing concentration of the extractant up to a certain point, after which it may plateau. The optimal concentration is determined by studying the distribution ratio of mercury between the organic and aqueous phases as a function of the extractant concentration.

Interactive Data Table: Optimized Parameters for Mercury Extraction from Succinate Media

| Parameter | Optimized Value/Range | Notes |

|---|---|---|

| pH | 8.3 - 10.0 | Extraction is quantitative in this range. |

| Sodium Succinate Concentration | 0.007 M | Optimal concentration to facilitate complex formation without hindering extraction. |

| 2-Octylaminopyridine (2-OAP) Concentration | 0.036 M in chloroform | A commonly used concentration for effective extraction. |

| Diluent | Chloroform | Preferred for high extraction efficiency and good phase separation. |

Application of Extraction Methods in Complex Environmental Matrices

The developed solvent extraction methodologies for mercury from succinate media can be applied to separate and determine mercury in complex environmental samples. These methods are particularly valuable for the selective separation of mercury(II) from other toxic metal ions that may be present in the matrix, such as cadmium(II), lead(II), zinc(II), and others. The selectivity of the extraction system is a key advantage in the analysis of real-world samples where a multitude of metal ions can coexist. The application of these methods has been extended to the separation and estimation of mercury in synthetic mixtures and various real samples, demonstrating their practical utility.

Spectroscopic Characterization for Structural and Bonding Elucidation

Spectroscopic techniques are indispensable for elucidating the structure and bonding characteristics of this compound and related coordination complexes. These methods provide detailed information about the coordination environment of the mercury ion and the nature of its interaction with the succinate ligand.

Application of Vibrational (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy to Coordination Complexes

Vibrational (FT-IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the coordination of the carboxylate groups of the succinate ligand to the mercury(II) ion. The coordination of the carboxylate group to a metal ion leads to characteristic shifts in the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO- group compared to the free carboxylate ion. The magnitude of the separation between these two frequencies (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). In mercury(II) carboxylate complexes, the presence of new bands in the far-infrared region can be attributed to the Hg-O stretching vibrations, providing direct evidence of the metal-ligand bond. For instance, in mercury(II) acetate (B1210297), these vibrations are observed in the region below 400 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁹⁹Hg NMR, can provide valuable information about the structure of this compound in solution and in the solid state. ¹³C NMR can be used to study the chemical environment of the carbon atoms in the succinate ligand upon coordination to mercury. Shifts in the resonance of the carboxylate carbon can indicate the nature of the metal-ligand interaction. ¹⁹⁹Hg NMR, although less common due to the properties of the nucleus, can directly probe the coordination environment of the mercury atom. The chemical shift of ¹⁹⁹Hg is highly sensitive to the nature of the ligands and the coordination geometry around the mercury center.

Electronic Spectroscopy (UV-Vis) for Ligand-to-Metal Charge Transfer Analysis

Electronic or UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound complex. Of particular interest are the ligand-to-metal charge transfer (LMCT) bands. These transitions involve the excitation of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. In the case of this compound, this would involve the transfer of an electron from an oxygen-based orbital of the carboxylate group to an empty orbital of the mercury(II) ion.

These LMCT bands are typically observed in the UV region of the spectrum and are characterized by their high intensity. The energy of the LMCT band is dependent on the nature of the ligand and the metal ion. The study of these bands can provide information about the electronic structure of the complex and the nature of the metal-ligand bonding. The formation of mercury(II) complexes with ligands containing suitable donor atoms often results in the appearance of new absorption bands in the UV-Vis spectrum, which can be monitored to study the complexation reaction.

Advanced Chromatographic and Hyphenated Techniques for Mercury Speciation Analysis

The accurate speciation and quantification of mercury compounds, such as this compound, in various matrices necessitate the use of advanced analytical techniques that offer high sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful for this purpose. Among these, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with element-specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are at the forefront of mercury speciation analysis. frontiersin.orgnih.gov

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) has emerged as a robust and widely used technique for the speciation of mercury. frontiersin.org This method combines the excellent separation capabilities of HPLC for different mercury species with the high sensitivity and elemental specificity of ICP-MS. For the analysis of this compound and other organomercury compounds, reversed-phase HPLC is a common approach. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The composition of the mobile phase is a critical parameter that is optimized to achieve efficient separation of various mercury species. A typical mobile phase might consist of a buffer solution, such as ammonium (B1175870) acetate-acetic acid, an organic modifier like acetonitrile, and a complexing agent. chromatographyonline.com The inclusion of a complexing agent, for instance, 2-mercaptoethanol, can enhance the stability and chromatographic behavior of the mercury complexes. chromatographyonline.com The pH of the mobile phase also plays a significant role; for example, a lower pH can shorten the retention time of mercury species, but a pH that is too low may compromise the resolution between different forms of mercury. chromatographyonline.com

Gas Chromatography (GC) coupled with various detectors is another powerful tool for mercury speciation, particularly for volatile or semi-volatile mercury compounds. For non-volatile species like this compound, a derivatization step is typically required to convert them into a form suitable for GC analysis. This often involves converting the mercury salts into more volatile organomercury compounds.

The choice of the stationary phase in the GC column is crucial for achieving the desired separation. For the analysis of organic mercury compounds, polar stationary phases are often preferred. A notable example is the use of Diethylene Glycol Succinate (DEGS) as a stationary phase. The polarity of the DEGS stationary phase allows for effective separation of different organomercury compounds based on their interactions with the column. phenomenex.com

The table below summarizes key aspects of advanced chromatographic techniques applicable to this compound analysis.

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Key Considerations for this compound |

|---|---|---|---|---|---|

| HPLC-ICP-MS | Separation based on polarity, followed by elemental mass detection. | Reversed-phase (e.g., C18) | Acetonitrile/water with buffer (e.g., ammonium acetate) and complexing agent (e.g., 2-mercaptoethanol) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Direct analysis of the non-volatile compound is possible. Mobile phase composition is critical for resolution and stability. |

| GC-ICP-MS / GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass detection. | Polar phases like Diethylene Glycol Succinate (DEGS) | Inert carrier gas (e.g., Helium, Argon) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Mass Spectrometry (MS) | Requires a derivatization step to increase volatility. The choice of stationary phase is critical for separation. |

Electrochemical Methods for Redox Potential Determination and Complex Characterization

Electrochemical methods offer a powerful suite of tools for investigating the redox behavior of mercury and for characterizing its complexes, including those formed with succinate ions. Techniques such as cyclic voltammetry (CV) can provide valuable insights into the oxidation-reduction potentials of mercury species and the stability of their complexes.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For mercury, the voltammogram typically shows peaks corresponding to the reduction of Hg(II) to Hg(I) and subsequently to elemental mercury (Hg(0)), as well as the corresponding oxidation peaks on the reverse scan. chemmethod.comresearchgate.net The positions of these peaks on the potential axis are indicative of the redox potentials of the respective processes.

The presence of a complexing agent, such as succinic acid, can significantly influence the electrochemical behavior of mercury. The formation of a mercury-succinate complex can shift the reduction and oxidation potentials. This shift can be used to determine the stability constant of the complex, providing a quantitative measure of the strength of the interaction between mercury and the succinate ligand. The magnitude of the potential shift is related to the concentration of the ligand and the stoichiometry of the complex.

Research on the interaction of mercury with dicarboxylic acids, including succinic acid, has shown that complexation plays a crucial role in the environmental chemistry of mercury. For instance, the formation of complexes between Hg(II) and dicarboxylic acids can mediate the photoreduction of Hg(II) to elemental mercury. nih.govmcgill.ca The rate of this reduction is influenced by factors such as pH and the presence of other ions like chloride, which can compete with the dicarboxylic acid for complexation with mercury. nih.gov

The study of such complexation is not only relevant to environmental processes but also provides a basis for developing electrochemical sensors for mercury detection. By immobilizing a ligand with a strong affinity for mercury on an electrode surface, a highly sensitive and selective sensor can be designed.

The following table summarizes key electrochemical parameters and findings relevant to the characterization of this compound.

| Electrochemical Technique | Parameter Measured | Influence of Succinate as a Ligand | Key Research Findings |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Redox potentials (oxidation and reduction peaks) | Shifts in peak potentials upon complex formation. | Can be used to determine the stability constants of mercury-succinate complexes. researchgate.net |

| Potentiometry | Equilibrium potential | Changes in potential due to complexation. | Allows for the determination of the stoichiometry and stability of the formed complexes. |

| Kinetic Studies (e.g., using CVAFS) | Reaction rates | Succinate can act as a reductant for Hg(II), especially under UV light. nih.govmcgill.ca | The rate of reduction is dependent on pH and the presence of competing ions. nih.gov |

Environmental Biogeochemistry and Transformations Involving Mercury Succinate

Abiotic Environmental Transformations of Mercury Species in the Presence of Succinate (B1194679)

Abiotic processes, particularly those involving light and redox reactions, are crucial in mercury cycling. Organic acids like succinate can participate in or influence these transformations.

Mercury(II) can form complexes with dicarboxylates, including succinate. These complexes are susceptible to photolytic degradation when exposed to UV radiation. Research indicates that the photoreduction of Hg(II) is mediated by complexes formed between Hg(II) and dicarboxylic acids. Studies have quantified the second-order apparent rate constants for the photoreduction of Hg(II) by succinic acid at pH 3.0, yielding values around 2.8 x 10³ L·mol⁻¹·s⁻¹ acs.org. The identified products of this reaction include elemental mercury (Hg⁰), hydroxycarboxylic acids, and monocarboxylic acids acs.org. The presence of chloride ions can significantly reduce these reduction rates by competing for complexation with Hg(II), while dissolved oxygen can retard Hg⁰ production by re-oxidizing reduced mercury species acs.org. This process is important for understanding mercury's fate in atmospheric water and its partitioning into the gas phase tandfonline.comnih.gov.

Organic acids, including succinate, play a multifaceted role in the redox cycling of mercury in aquatic systems. They can act as ligands, influencing the redox potential of mercury species, and can also be involved in microbial processes that alter mercury speciation researchgate.netmdpi.com. Dicarboxylic acids, like succinate, have been shown to facilitate the photoreduction of Hg(II) to Hg(0) acs.org. Furthermore, dissolved organic matter (DOM), which includes various organic acids, can influence dark Hg(II) reduction and Hg(0) oxidation mdpi.com. In anoxic environments, reduced natural organic matter, such as humic acid, can effectively reduce Hg(II) to Hg(0), although at higher concentrations, DOM can competitively bind Hg(II), inhibiting Hg(0) production pnas.orgnih.gov. This dual role of DOM highlights its significance in controlling mercury transformations and biological uptake pnas.orgnih.gov.

Biotic Interactions and Microbial Mediation in Mercury-Succinate Environments

Microbial activity is central to mercury cycling, and the presence of organic compounds like succinate can influence these processes.

Table 1: Inhibition of Succinate Dehydrogenase (SDH) Activity by Mercury

| Organism/Tissue | Mercury Concentration (µM or µg) | Observed Effect on SDH Activity | Reference |

| Barley root tip | 5 µM | Significant inhibition | nih.gov |

| Freshwater fish (gill) | 0.5 µg | Significant decrease | epa.gov |

| Freshwater fish (liver) | 2.0 µg | Significant decrease | epa.gov |

| Freshwater fish (brain) | 2.0 µg | Significant decrease | epa.gov |

| Freshwater fish (muscle) | 0.5 µg | Significant decrease | epa.gov |

| Rat liver mitochondria | Micromolar concentrations | Inhibition | researchgate.net |

| Barley root tip | 25 µM | Significant inhibition | nih.gov |

| Barley root tip | 50 µM | Marked intensification of inhibition | nih.gov |

While succinate itself is not directly involved in mercury transformation genes, its role as a carbon and energy source for microorganisms can indirectly influence mercury cycling. Microbes are key players in mercury methylation and demethylation processes. Organic matter degradation products, including volatile fatty acids and small organic acids like succinate, can enhance the growth of mercury-methylating microbes, thereby potentially increasing mercury methylation activities nsf.gov. Studies on dissolved organic matter (DOM) have shown that it can substantially enhance the bioavailability of mercury to methylating bacteria, leading to increased methylmercury (B97897) (MeHg) production nih.gov. This enhancement is thought to be due to DOM stabilizing mercury sulfide (B99878) nanoparticles, making them bioavailable to microbes nih.gov. Terrestrially derived DOM, such as humic acid, has been found to be more effective than aquatic DOM in enhancing Hg-methylation nih.gov. The availability of organic substrates like succinate can therefore modulate microbial community activity and, consequently, the rates of mercury methylation and demethylation in aquatic and soil environments.

Fate and Transport of Mercury Species in Natural Systems Influenced by Succinate

The complexation of mercury with succinate and other organic ligands significantly impacts its fate and transport in natural systems. Mercury's mobility is largely determined by its speciation, with soluble complexes generally being more mobile than particulate forms academie-sciences.frresearchgate.netnih.govnih.gov.

The formation of mercury-succinate complexes can increase the solubility and mobility of mercury in aquatic environments academie-sciences.frresearchgate.netnih.govmdpi.com. Mercury has a high affinity for organic matter, particularly for reduced sulfur or thiol functional groups, which are present in organic ligands like succinate academie-sciences.frnih.govpjoes.comacs.orgacs.org. These complexes influence mercury's partitioning between water, sediment, and biota, affecting its bioavailability for uptake and methylation academie-sciences.frnih.govacs.orgacs.org. The stability constants (log K) for mercury complexes provide insight into their strength and potential mobility. For instance, mercury(I) forms stable complexes with dicarboxylates like succinate, with a reported log K of 13.5 dovepress.com. Mercury(II) also forms complexes with organic ligands, influencing its speciation and transport academie-sciences.frresearchgate.netnih.govnih.govdovepress.com. The presence of organic ligands can alter mercury's fate by affecting its adsorption/desorption behavior on mineral and organic surfaces, its reduction and volatilization, and its susceptibility to microbial transformations researchgate.netnih.gov. Understanding these complex interactions is crucial for assessing mercury's environmental risk and developing remediation strategies.

Table 2: Mercury Complexation and Environmental Significance

| Mercury Species | Ligand Type | Example Ligand | Stability Constant (log K) | Environmental Significance | Reference |

| Hg(I) | Dicarboxylate | Succinate | 13.5 | Influences mercury speciation, mobility, and potential for reduction. | dovepress.com |

| Hg(I) | Dicarboxylate | Oxalate | 13 | Influences mercury speciation, mobility, and potential for reduction. | dovepress.com |

| Hg(II) | Monocarboxylate | Acetate (B1210297) | 23.2 | Strong binding influences mercury speciation, mobility, and toxicity. | dovepress.com |

| Hg(II) | Monocarboxylate | Formate | 9.6 | Binding influences mercury speciation and mobility. | dovepress.com |

| Hg(II) | Thiolate | Cysteine | 14.4 | Strong binding to sulfur groups significantly impacts mercury speciation, bioavailability, and microbial methylation. | acs.orgdovepress.com |

| Hg(II) | Organic Matter (DOM) | Humic Acid | ~25-30 | Dominant functional groups (thiolates) strongly bind Hg(II), controlling speciation, mobility, and bioavailability. | acs.orgacs.org |

Theoretical and Computational Investigations of Mercury Succinate Systems

Quantum Chemical Calculations of Mercury-Succinate Bonding and Electronic Structure

Quantum chemical calculations are essential for elucidating the fundamental interactions between the mercury(II) ion and the succinate (B1194679) dianion. These methods model the electronic structure of the molecule to predict its geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies on Optimized Geometries and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of metal complexes with high accuracy. researchgate.netresearchgate.net For mercury succinate, DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms (the optimized geometry). Given that succinate is a dicarboxylate, it can act as a bridging ligand, potentially leading to the formation of coordination polymers. Studies on other mercury dicarboxylates, such as pyridine-2,3-dicarboxylate, have shown the formation of complex 1D, 2D, or 3D polymeric networks. rsc.org Similarly, research on long-chain mercury carboxylates revealed that mercury atoms can adopt a distorted square antiprismatic geometry, being bonded to oxygen atoms from multiple carboxylate anions. rsc.orgiucr.org

A DFT optimization of this compound would likely predict a polymeric chain where each Hg(II) ion is coordinated by oxygen atoms from multiple succinate ligands. The calculations would provide precise bond lengths and angles for the optimized structure. The potential energy landscape of the system can also be explored to identify different stable or metastable structures (polymorphs) and their relative energies. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Hg-O Bond Length (Å) | 2.45 - 2.60 |

| C=O Bond Length (Å) | 1.26 |

| C-O Bond Length (Å) | 1.28 |

| O-Hg-O Angle (°) | Variable (Distorted Geometry) |

| Hg Coordination Number | 6-8 |

Analysis of Orbital Interactions and Charge Distribution in Complexes

To understand the nature of the mercury-succinate bond, a Natural Bond Orbital (NBO) analysis can be performed on the DFT-calculated wavefunction. uni-muenchen.dewikipedia.org NBO analysis translates the complex, many-electron wavefunction into a simple Lewis structure picture of localized bonds and lone pairs, providing insights into charge distribution and orbital interactions. researchgate.netlongdom.org

The interaction between Hg(II) and the carboxylate groups of succinate is expected to be primarily ionic, but with a significant degree of covalent character. nih.govresearchgate.net The NBO analysis would quantify this by calculating the partial charges on the mercury, oxygen, and carbon atoms. Furthermore, it would detail the donor-acceptor interactions that constitute the covalent component of the bond. The primary interaction would involve the donation of electron density from the lone pair orbitals of the succinate's oxygen atoms (donors) into the empty valence orbitals of the Hg(II) ion (acceptors), particularly the 6s and 6p orbitals. nih.govnih.gov Relativistic effects, which are significant for a heavy element like mercury, contract the 6s orbital, influencing its bonding characteristics. nih.gov

| Parameter | Value | Interpretation |

|---|---|---|

| NBO Charge on Hg | +1.6 to +1.8 |e| | Highly ionic character, but not fully +2. |

| NBO Charge on O (coordinated) | -0.8 to -0.9 |e| | Significant negative charge on oxygen. |

| Donor NBO | Oxygen Lone Pair (LP O) | Electron source for covalent interaction. |

| Acceptor NBO | Empty Valence Orbitals on Hg (LP* Hg) | Electron destination, primarily of 6s/6p character. |

| E(2) Stabilization Energy (kcal/mol) | 5 - 15 | Energy contribution from O → Hg charge transfer. |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are ideal for single molecules or small repeating units, Molecular Dynamics (MD) simulations are used to study the behavior of substances in a condensed phase, such as in an aqueous solution. mdpi.com An MD simulation of this compound in water would model the dynamic interactions between mercury ions, succinate ions, and a large number of explicit water molecules over time.

A key challenge in MD simulations is the development of an accurate force field—a set of parameters that defines the potential energy of the system as a function of atomic positions. uiuc.edu For the Hg(II) ion and its interaction with carboxylate groups, these parameters may be derived from high-level quantum chemical calculations or experimental data. acs.org The simulation would track the trajectories of all atoms, providing a molecular-level view of processes like dissolution, solvation, and ion pairing.

Analysis of the MD trajectories would yield important structural and dynamic information. For instance, the radial distribution function (RDF) would reveal the structure of the hydration shells around the Hg(II) ion, showing the average number and distance of water molecules in its immediate vicinity. researchgate.net Simulations suggest that the hydrated Hg(II) ion typically has a coordination number of six, forming an octahedral complex with water. researchgate.net The simulation could also predict the extent to which mercury and succinate ions remain associated as ion pairs in solution versus existing as fully solvated, independent ions.

| Parameter | Description/Value |

|---|---|

| System | 1 Hg(II) ion, 1 Succinate ion, ~2000 Water molecules |

| Force Field | Combination of established force fields (e.g., CHARMM, AMBER) with custom parameters for Hg-O interactions. |

| Water Model | SPC/E or TIP3P |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 298 K (25 °C) |

| Simulation Time | 50 - 100 nanoseconds |

Mechanistic Insights into Mercury Reaction Pathways from Computational Models

Computational models are invaluable for exploring the mechanisms of chemical reactions, allowing for the characterization of short-lived species like reaction intermediates and transition states that are difficult to observe experimentally.

Theoretical Prediction of Reaction Intermediates and Transition States

For a this compound complex, a fundamental reaction pathway to investigate is ligand exchange, where a coordinated succinate ligand is replaced by another ligand, such as a water molecule or a stronger-binding thiol group. slu.seacs.org Using DFT, the potential energy surface for such a reaction can be mapped out. This involves calculating the energy of the system as the reactant molecules approach and transform into products.

The highest point on the minimum energy path between reactants and products corresponds to the transition state. Computational chemistry can predict the geometry of this transition state, providing clues about the reaction mechanism (e.g., whether it is associative, with the incoming ligand first binding to the mercury center, or dissociative, with the succinate ligand detaching first). The calculations also identify any local minima along the reaction path, which correspond to reaction intermediates. For mercury complexes, associative pathways involving an expansion of mercury's coordination sphere are common.

Evaluation of Thermodynamics and Kinetics of Mercury Transformations

The kinetics of the reaction are governed by the activation energy (E_a), which is the energy difference between the transition state and the reactants. A higher activation energy corresponds to a slower reaction rate. Computational studies on ligand exchange reactions involving Hg(II) have shown that the nature of the ligand significantly influences these kinetic and thermodynamic parameters. slu.seacs.org For example, the exchange of a carboxylate ligand for a thiol-containing ligand is expected to be highly favorable thermodynamically, reflecting mercury's high affinity for sulfur. slu.se

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Reaction Energy (ΔE_rxn) | -25 kcal/mol | The reaction is thermodynamically favorable. |

| Activation Energy (E_a) | +10 kcal/mol | The reaction has a moderate kinetic barrier, suggesting it would proceed at a measurable rate. |

| Free Energy of Reaction (ΔG_rxn) | -22 kcal/mol | The reaction is spontaneous under standard conditions. |

Emerging Research Directions and Future Perspectives on Mercury Succinate

Development of Novel Materials for Mercury Remediation Based on Succinate (B1194679) Chemistry

The growing concern over mercury pollution has spurred the development of innovative materials for its removal from the environment. Succinate chemistry presents a promising, yet largely unexplored, avenue for creating novel remediation agents. The carboxylate groups in the succinate anion can effectively bind with mercury ions, suggesting its potential as a foundational component for new sorbent materials.

Research into other heavy metal remediation has demonstrated the efficacy of modifying natural polymers with succinic anhydride to enhance metal ion adsorption. For instance, succinic anhydride-modified nanocellulose has been successfully used to remove a variety of divalent metal ions from aqueous solutions. oregonstate.edu This approach could be adapted for mercury remediation, where the succinate moieties would act as chelating agents for mercury ions. The development of such bio-based sorbents offers an environmentally friendly and cost-effective alternative to conventional methods.

Future research could focus on the synthesis and characterization of succinate-functionalized materials, such as modified biopolymers, porous organic polymers, and metal-organic frameworks (MOFs), specifically designed for selective mercury capture. The investigation into the binding mechanisms and the influence of environmental factors like pH and the presence of other ions will be crucial for optimizing their performance.

| Material Type | Potential Advantage | Research Focus |

| Succinate-modified biopolymers | Biodegradable, low cost | Synthesis optimization, mercury adsorption capacity |

| Succinate-based porous organic polymers | High surface area, tunable porosity | Selective mercury binding, reusability |

| Succinate-containing MOFs | Crystalline structure, high selectivity | Design of mercury-specific binding sites, stability in aqueous environments |

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis of Mercury Succinate in Complex Systems

Understanding the behavior and fate of this compound in the environment necessitates the use of advanced analytical techniques capable of in-situ analysis. While specific studies on the spectroscopic analysis of this compound are limited, a range of powerful methods used for mercury speciation can be applied to investigate this compound in complex matrices.

Spectroscopic Methods:

X-ray Absorption Spectroscopy (XAS): This technique can provide valuable information about the local coordination environment and oxidation state of mercury in this compound complexes, even in non-crystalline samples.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the coordination mode of the succinate carboxylate groups to the mercury ion by observing shifts in the characteristic vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While mercury itself has NMR-active isotopes, their use is often challenging. However, ¹H and ¹³C NMR can provide insights into the structure of the succinate ligand upon coordination to mercury.

Imaging Techniques:

Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDX): This combination can be used to visualize the distribution of mercury at the nanoscale and confirm its association with succinate-based materials.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques could potentially be used to visualize the structure of this compound on surfaces at the molecular level.

Future research will likely involve the application of these and other advanced techniques to study the formation, transformation, and transport of this compound in environmental and biological systems. The development of new molecular probes and sensors for the selective detection of mercury-succinate complexes is another promising area of investigation.

Interdisciplinary Approaches Integrating Chemical, Biological, and Environmental Modeling of Mercury Cycles

The biogeochemical cycling of mercury is a complex process involving numerous chemical, physical, and biological transformations. acs.org An interdisciplinary approach that integrates laboratory studies, field measurements, and computational modeling is essential for a comprehensive understanding of the role that compounds like this compound may play in these cycles.

Kinetic studies have shown that dicarboxylic acids, including succinic acid, can form complexes with Hg(II) and mediate its photochemical reduction to elemental mercury (Hg⁰). mcgill.ca The rate of this reduction is influenced by factors such as pH, the presence of chloride ions, and dissolved oxygen. mcgill.ca These findings highlight the potential importance of succinate and other dicarboxylic acids in mercury's environmental fate and transport.

Future research should aim to incorporate these chemical processes into larger-scale environmental models. This will require:

Detailed kinetic and thermodynamic data for the formation and transformation of mercury-succinate complexes under various environmental conditions.

Integration of microbial processes, as microorganisms can play a significant role in both the formation and degradation of organometallic mercury compounds.

Development of multiscale models that can bridge the gap from molecular-level interactions to ecosystem-wide mercury cycling.

By combining expertise from chemistry, biology, and environmental science, researchers can develop more accurate predictive models for mercury contamination and bioaccumulation, ultimately informing more effective environmental management strategies.

| Discipline | Contribution to Modeling |

| Chemistry | Kinetic and thermodynamic data on mercury-succinate interactions. |

| Biology | Understanding the role of microorganisms in the transformation of this compound. |

| Environmental Science | Field data on the distribution of mercury and organic acids in different ecosystems. |

| Computational Science | Development of integrated models to simulate mercury cycling. |

Exploration of this compound in Fundamental Coordination Chemistry and Materials Science

The study of this compound also holds promise for advancing our fundamental understanding of coordination chemistry and materials science. The succinate ligand, with its two carboxylate groups, can adopt various coordination modes, leading to the formation of a diverse range of supramolecular structures, from simple mononuclear complexes to extended coordination polymers.

While the crystal structure of this compound has not been definitively reported, studies on other mercury dicarboxylate complexes reveal the potential for the formation of one-, two-, and three-dimensional networks. rsc.org The geometry of these structures is influenced by the nature of the dicarboxylate ligand and the presence of other ancillary ligands.

Future research in this area could focus on:

Synthesis and structural characterization of this compound and related mercury-dicarboxylate complexes. This would provide fundamental insights into the coordination preferences of mercury(II) with carboxylate ligands.

Investigation of the physical and chemical properties of these materials, such as their thermal stability, solubility, and reactivity.

Exploration of their potential applications in areas such as catalysis, luminescence, and gas storage, based on the structural and electronic properties of the resulting coordination polymers.

The synthesis of mercury(II) tetrafluoroborate complexes with succinic acid dihydrazide has been reported, demonstrating the versatility of succinate derivatives in forming stable mercury complexes. tandfonline.com Further exploration of the coordination chemistry of mercury with succinate and its derivatives could lead to the discovery of novel materials with interesting and potentially useful properties.

Q & A

Q. What are the optimal synthesis protocols for Mercury Succinate to ensure purity and reproducibility in academic research?

Methodological Answer:

- Synthesis Design : Use controlled stoichiometric ratios of mercury(II) oxide and succinic acid under inert conditions to minimize oxidation byproducts. Employ reflux condensation (70–80°C, 6–8 hrs) followed by recrystallization in ethanol .

- Purity Verification : Characterize via FTIR (mercury-succinate bond at ~1600 cm⁻¹), XRD (crystalline phase identification), and ICP-MS (mercury quantification). Cross-validate with elemental analysis (C, H, O) .

- Reproducibility : Document reaction parameters (temperature, pH, solvent purity) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can this compound’s stability be assessed under varying environmental conditions for toxicological studies?

Methodological Answer:

- Experimental Setup : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via HPLC-UV (retention time shifts) and TGA (thermal decomposition profiles) .

- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life. Compare degradation products (e.g., free mercury ions) with regulatory thresholds (EPA/WHO) .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in this compound’s reported solubility and reactivity across studies?

Methodological Answer:

- Controlled Variables : Systematically test solvents (water, DMSO, ethanol) and pH (2–12) using a factorial design (3×3 matrix). Measure solubility via UV-Vis spectroscopy (λ=250 nm) and reactivity via cyclic voltammetry (redox peaks at -0.3V to +0.5V) .

- Statistical Analysis : Perform ANOVA to isolate confounding factors (e.g., trace impurities, ambient O₂). Replicate experiments across independent labs to confirm trends .

Q. How can this compound’s interaction with biological macromolecules be mechanistically studied?

Methodological Answer:

- In Vitro Models : Use fluorescence quenching assays with human serum albumin (HSA) to calculate binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) .

- Computational Support : Conduct molecular docking (AutoDock Vina) to predict binding sites. Validate with X-ray crystallography (if crystalline complexes form) .

Q. What methodologies quantify this compound’s environmental persistence and bioaccumulation potential?

Methodological Answer:

- Ecotoxicology Workflow :

- Data Integration : Model fate and transport using fugacity-based tools (EQC Model) .

Methodological Challenges and Solutions

Q. How to address discrepancies in this compound’s reported cytotoxicity thresholds?

Solution Framework :

- Standardization : Adopt ISO 10993-5 guidelines for in vitro cytotoxicity (MTT assay, 24–72 hr exposure). Normalize data to cell line (HEK293 vs. HepG2) and passage number .

- Meta-Analysis : Aggregate published LC₅₀ values using PRISMA guidelines. Apply random-effects models to account for inter-study heterogeneity .

Q. What statistical approaches validate this compound’s role in catalytic applications?

Solution Framework :

- DOE (Design of Experiments) : Optimize catalytic efficiency (turnover frequency) via response surface methodology (RSM). Variables: catalyst loading (0.1–1.0 wt%), temperature (25–100°C), substrate concentration .

- Validation : Use ICP-OES to track mercury leaching and confirm catalyst stability .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.